molecular formula C23H17N3O2S2 B492409 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)[1,1'-biphenyl]-4-sulfonamide

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B492409
M. Wt: 431.5g/mol
InChI Key: UEEIHBGEXOLJFE-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique combination of imidazo[2,1-b]thiazole and biphenyl sulfonamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce the imidazo[2,1-b]thiazole core . This core is then further functionalized with a biphenyl sulfonamide group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole moiety can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with receptor tyrosine kinases, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide
  • Benzo[d]imidazo[2,1-b]thiazole derivatives
  • N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives

Uniqueness

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide stands out due to its unique combination of imidazo[2,1-b]thiazole and biphenyl sulfonamide structures, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry.

Properties

Molecular Formula

C23H17N3O2S2

Molecular Weight

431.5g/mol

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C23H17N3O2S2/c27-30(28,21-11-9-18(10-12-21)17-5-2-1-3-6-17)25-20-8-4-7-19(15-20)22-16-26-13-14-29-23(26)24-22/h1-16,25H

InChI Key

UEEIHBGEXOLJFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4

Origin of Product

United States

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